molecular formula C11H13ClN2O3 B1390059 6-Chloro-5-pivalamidopicolinic acid CAS No. 1142191-83-0

6-Chloro-5-pivalamidopicolinic acid

Cat. No.: B1390059
CAS No.: 1142191-83-0
M. Wt: 256.68 g/mol
InChI Key: LZPRASZVDWUTNR-UHFFFAOYSA-N
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Description

6-Chloro-5-pivalamidopicolinic acid is a unique chemical compound with the empirical formula C11H13ClN2O3 . It is a solid substance and is provided to early discovery researchers as part of a collection of unique chemicals .


Molecular Structure Analysis

The molecular weight of this compound is 256.69 . The SMILES string representation is CC(C)(C)C(=O)Nc1ccc(nc1Cl)C(O)=O , which provides a textual representation of the compound’s structure.


Physical and Chemical Properties Analysis

This compound is a solid substance . Its molecular weight is 256.69 . Unfortunately, specific physical and chemical properties such as boiling point, melting point, and density are not available .

Safety and Hazards

6-Chloro-5-pivalamidopicolinic acid is classified as a combustible solid . It’s important to handle it with care, avoiding heat, sparks, open flames, and hot surfaces .

Biochemical Analysis

Biochemical Properties

6-Chloro-5-pivalamidopicolinic acid plays a role in various biochemical reactions. It interacts with enzymes, proteins, and other biomolecules, influencing their activity and function. The compound’s structure allows it to form hydrogen bonds and hydrophobic interactions with target molecules, which can affect enzyme activity and protein conformation . Specific interactions with enzymes such as carboxylases and dehydrogenases have been observed, where this compound acts as an inhibitor or modulator of enzyme activity .

Cellular Effects

This compound has been shown to influence various cellular processes. It affects cell signaling pathways, gene expression, and cellular metabolism. In particular, the compound can modulate the activity of key signaling molecules, leading to changes in cellular responses . For example, it has been observed to inhibit the entry of enveloped viruses by targeting viral-cellular membrane fusion, thereby impacting viral replication and cell survival .

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with biomolecules. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, leading to conformational changes that reduce enzyme function . Additionally, it can affect gene expression by interacting with transcription factors or other regulatory proteins, thereby altering the transcriptional activity of specific genes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under certain conditions, but can degrade over time, leading to reduced efficacy . Long-term exposure to this compound has been associated with changes in cellular metabolism and function, which can be observed in both in vitro and in vivo studies .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit beneficial effects, such as antiviral activity, while higher doses can lead to toxic or adverse effects . Threshold effects have been observed, where a certain dosage is required to achieve the desired biological response. Toxicity studies have shown that high doses of this compound can cause adverse effects on liver and kidney function .

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that are part of the citric acid cycle and other metabolic processes . The compound can affect metabolic flux and metabolite levels, leading to changes in cellular energy production and biosynthesis . For example, it has been shown to inhibit the activity of key enzymes in the citric acid cycle, thereby reducing ATP production .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . The compound can be taken up by cells through active transport mechanisms and distributed to various cellular compartments. Its localization and accumulation within cells can affect its biological activity and function .

Subcellular Localization

This compound is localized to specific subcellular compartments, where it exerts its effects on cellular function . The compound can be targeted to organelles such as the mitochondria, endoplasmic reticulum, and nucleus, depending on the presence of targeting signals and post-translational modifications . Its subcellular localization can influence its activity and interactions with other biomolecules, thereby affecting cellular processes .

Properties

IUPAC Name

6-chloro-5-(2,2-dimethylpropanoylamino)pyridine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13ClN2O3/c1-11(2,3)10(17)14-6-4-5-7(9(15)16)13-8(6)12/h4-5H,1-3H3,(H,14,17)(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LZPRASZVDWUTNR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C(=O)NC1=C(N=C(C=C1)C(=O)O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13ClN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30673908
Record name 6-Chloro-5-(2,2-dimethylpropanamido)pyridine-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30673908
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

256.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1142191-83-0
Record name 6-Chloro-5-[(2,2-dimethyl-1-oxopropyl)amino]-2-pyridinecarboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1142191-83-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6-Chloro-5-(2,2-dimethylpropanamido)pyridine-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30673908
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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